FXIa-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FXIa-IN-8 is a novel inhibitor of activated coagulation factor XI (FXIa), which plays a crucial role in the intrinsic pathway of blood coagulation. FXIa has emerged as a promising therapeutic target for treating thrombotic diseases due to its role in thrombin generation and clot formation . This compound is designed to selectively inhibit FXIa, thereby reducing the risk of thrombosis with minimal bleeding complications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FXIa-IN-8 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically includes the following steps:
Preparation of Isoquinoline Intermediate: The isoquinoline ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling Reactions: The isoquinoline intermediate is coupled with other fragments, such as naphthalene rings, through palladium-catalyzed cross-coupling reactions.
Final Modifications: The final compound is obtained through additional functional group modifications and purification steps.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
FXIa-IN-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and selectivity .
Applications De Recherche Scientifique
FXIa-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of FXIa inhibitors.
Biology: Employed in biochemical assays to investigate the role of FXIa in blood coagulation and thrombin generation.
Industry: Utilized in the development of new anticoagulant drugs with improved safety profiles.
Mécanisme D'action
FXIa-IN-8 exerts its effects by selectively inhibiting the activity of FXIa. The compound binds to the active site of FXIa, preventing its interaction with substrates such as factor IX. This inhibition disrupts the intrinsic pathway of blood coagulation, reducing thrombin generation and clot formation . The molecular targets and pathways involved include the inhibition of FXIa-mediated activation of factor IX and the subsequent downstream effects on thrombin and fibrin formation .
Comparaison Avec Des Composés Similaires
FXIa-IN-8 is compared with other FXIa inhibitors, such as asundexian and other novel P2’ fragment-based inhibitors. The uniqueness of this compound lies in its high selectivity and potency against FXIa, as well as its favorable safety profile with minimal bleeding risk . Similar compounds include:
Asundexian: Another FXIa inhibitor with a different structural motif.
Bicyclic Isoquinoline and Naphthalene Derivatives: Compounds with similar structural features but varying degrees of selectivity and potency.
Propriétés
Formule moléculaire |
C31H29ClN8O5 |
---|---|
Poids moléculaire |
629.1 g/mol |
Nom IUPAC |
4-[[(2S)-2-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C31H29ClN8O5/c32-23-9-12-27(40-20-33-36-37-40)22(18-23)8-13-28(41)35-26(30(43)34-24-10-6-21(7-11-24)31(44)45)19-29(42)39-16-14-38(15-17-39)25-4-2-1-3-5-25/h1-13,18,20,26H,14-17,19H2,(H,34,43)(H,35,41)(H,44,45)/b13-8+/t26-/m0/s1 |
Clé InChI |
AVSRJYMYJIKOOD-FQKQOIFNSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=CC=C2)C(=O)C[C@@H](C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)/C=C/C4=C(C=CC(=C4)Cl)N5C=NN=N5 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.